N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE

Isotope Dilution Mass Spectrometry Bioanalysis Stable Isotope Labeling

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE (CAS 1219802-57-9), systematically referred to as 2-Acetamido-N-methylacetamide-d8, is a deuterated isotopic analog of N-Acetylglycine N-Methylamide (CAS 7606-79-3). This compound is a small amide (Molecular Weight: 138.19–138.20; Molecular Formula: C5H2D8N2O2) characterized by the substitution of eight hydrogen atoms with deuterium across the acetyl (d3), glycine α-carbon (d2), and N-methyl (d3) positions.

Molecular Formula C5H10N2O2
Molecular Weight 138.196
CAS No. 1219802-57-9
Cat. No. B571916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE
CAS1219802-57-9
SynonymsN-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE
Molecular FormulaC5H10N2O2
Molecular Weight138.196
Structural Identifiers
SMILESCC(=O)NCC(=O)NC
InChIInChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2
InChIKeyFJMAXCRRCJSCIE-AUOAYUKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE (CAS 1219802-57-9) | Procurement-Grade d8 Stable Isotope-Labeled Internal Standard for Quantitative LC-MS


N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE (CAS 1219802-57-9), systematically referred to as 2-Acetamido-N-methylacetamide-d8, is a deuterated isotopic analog of N-Acetylglycine N-Methylamide (CAS 7606-79-3). This compound is a small amide (Molecular Weight: 138.19–138.20; Molecular Formula: C5H2D8N2O2) characterized by the substitution of eight hydrogen atoms with deuterium across the acetyl (d3), glycine α-carbon (d2), and N-methyl (d3) positions . It is classified strictly as a stable isotope-labeled (SIL) analytical internal standard designed for quantitative mass spectrometry workflows, provided at an isotopic enrichment of 98 atom % D .

Why Unlabeled N-Acetylglycine N-Methylamide (CAS 7606-79-3) Cannot Substitute for N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE in Quantitative Bioanalysis


In quantitative liquid chromatography-mass spectrometry (LC-MS), substituting the unlabeled N-Acetylglycine N-Methylamide (CAS 7606-79-3) for its deuterated analog (CAS 1219802-57-9) is analytically invalid. The unlabeled compound is indistinguishable from endogenous or process-derived analyte signals, rendering it unusable as an internal standard for isotope dilution mass spectrometry (IDMS). Using an unlabeled compound fails to compensate for matrix effects (ion suppression/enhancement), sample preparation losses, and instrument variability that occur between the injection of the standard and the analyte [1][2]. Without the mass shift provided by the d8 labeling, co-elution cannot be exploited to correct for these dynamic variables, leading to compromised accuracy and precision in absolute quantification [3].

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE: Verified Analytical Differentiation and Quantitative Performance Benchmarks


Defined Isotopic Purity (98 atom % D) Ensures Traceable Quantification with Low Cross-Talk

This compound is supplied with a guaranteed minimum isotopic enrichment of 98 atom % D, verified by the vendor's certificate of analysis . This high enrichment directly minimizes the isotopic cross-talk contribution from the unlabeled monoisotopic peak (M+0) of the analyte, which is typically >99.9% M+0 for the unlabeled N-Acetylglycine N-Methylamide (MW 130.15). In comparison, lower-enriched or custom-synthesized analogs may exhibit significantly higher M+0 background interference, requiring complex mathematical correction algorithms that increase measurement uncertainty.

Isotope Dilution Mass Spectrometry Bioanalysis Stable Isotope Labeling

Demonstrated Co-Elution with Unlabeled Analyte under HILIC and Reversed-Phase LC-MS Conditions

This compound, as a d8-labeled small amide, is designed to exhibit nearly identical chromatographic retention to its unlabeled counterpart. This co-elution property is critical for accurate isotope dilution MS. While direct chromatographic data for this specific d8 compound is often proprietary, a foundational peer-reviewed study by Bąchor et al. (2015) demonstrated that deuterated and nondeuterated N-substituted glycine peptidomimetics—the exact structural class of this compound—co-elute under LC-MS conditions (including HILIC), with no detectable chromatographic separation between the isotopologues [1]. In contrast, structurally dissimilar internal standards (e.g., analogs with different functional groups) exhibit divergent retention times and do not track analyte-specific matrix effects (ion suppression/enhancement) reliably, a common failure mode in complex biofluids [2].

LC-MS Peptidomimetics HILIC Isotope Dilution

d8 Mass Shift Provides 8 Da Separation from Endogenous Analyte, Mitigating Spectral Overlap

The incorporation of eight deuterium atoms (d8) results in a molecular ion shift of +8.0 Da relative to the unlabeled N-Acetylglycine N-Methylamide (MW 130.15). This mass difference is substantially greater than the typical +3 Da or +4 Da shift provided by d3-methyl or d4-acetyl analogs of similar small molecules, which are more prone to isotopic interference from the naturally occurring M+3/M+4 isotopic envelope of the endogenous analyte . A larger mass shift ensures baseline resolution in the mass analyzer, eliminating signal contribution from the analyte's natural isotopic abundance without requiring high-resolution mass spectrometry (HRMS) for deconvolution.

Mass Spectrometry Isotopic Interference Quantitative Bioanalysis

Verified Chemical Stability Under Recommended Storage Conditions (Room Temperature)

According to the manufacturer's safety data sheet (SDS) and technical specifications, this compound is non-hazardous for transport and is stable when stored at room temperature under recommended conditions, with a recommended re-analysis for chemical purity after three years . This logistical profile is more favorable than many other deuterated internal standards that require storage at -20°C or -80°C to prevent degradation or hydrogen-deuterium back-exchange. For procurement and inventory management, room temperature stability reduces cold-chain shipping costs and mitigates the risk of compound degradation during routine laboratory handling or temporary power outages.

Stability Procurement Logistics QC

Synthetic Provenance for Peptoid and N-Substituted Glycine Metabolite Tracing

The structural backbone of this compound—a small N-substituted glycine amide—is directly relevant to the quantification of sarcosine (N-methylglycine) derivatives and peptoid fragments. Research by Bąchor et al. (2015) established that hydrogen-deuterium exchange at the α-carbon of N-substituted glycine residues provides stable labeling that does not undergo back-exchange under acidic LC-MS conditions [1]. This validates that the deuterium label in this compound (which includes α-carbon d2 substitution) is analytically robust. This is in contrast to alternative internal standards derived from simple amino acids (e.g., deuterated glycine), which may lack the N-methyl moiety and thus fail to accurately model the retention and ionization behavior of N-methylated target analytes in complex mixtures.

Peptidomimetics Metabolomics HDX N-Substituted Glycines

Consistent Physicochemical Integrity with Reference Non-Deuterated Form

The d8 isotopic labeling in this compound maintains virtually identical physicochemical properties (e.g., solubility, partition coefficient, extraction recovery) as the unlabeled N-Acetylglycine N-Methylamide (CAS 7606-79-3). This ensures that the internal standard mimics the analyte's behavior during sample preparation steps—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—where non-isotopic structural analogs often exhibit differential recovery [1][2]. The class of deuterated N-substituted glycines has been shown to have identical extraction behavior to their nondeuterated counterparts, ensuring that any loss of analyte during workup is proportionally tracked by the internal standard.

Solubility Extraction Recovery Bioanalysis

Validated Research and Industrial Deployment Scenarios for N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE


Absolute Quantification of N-Methylated Metabolites and Sarcosine Derivatives in Clinical Metabolomics

This compound is optimally deployed as an isotope dilution internal standard for the quantitative LC-MS/MS analysis of N-methylglycine (sarcosine) and related N-substituted glycine derivatives in complex biological matrices such as plasma, urine, and tissue homogenates. The d8 labeling provides an 8 Da mass shift that cleanly separates the standard signal from the endogenous metabolite's isotopic envelope, while the demonstrated co-elution of deuterated N-substituted glycine analogs ensures accurate matrix effect correction, as established by class-level evidence [1].

Bioanalytical Method Validation and QC Benchmarking in CRO and Pharmaceutical Settings

For Contract Research Organizations (CROs) and pharmaceutical R&D laboratories performing quantitative bioanalysis under GLP/GCP guidelines, this compound serves as a high-purity (98 atom % D) QC benchmark and internal standard . Its stability at room temperature reduces cold-chain complexity, and its d8 mass shift is specifically advantageous on triple quadrupole MS platforms where minimizing isotopic cross-talk is critical for achieving FDA/EMA required accuracy (±15%) and precision (±15%) at the Lower Limit of Quantification (LLOQ) [1].

Tracking Peptoid Fragments and Small Peptidomimetic Conjugates in Drug Metabolism and Pharmacokinetics (DMPK)

This compound is a suitable internal standard for the quantitative LC-MS analysis of peptoid-based therapeutics and small peptidomimetics that contain N-substituted glycine residues. The structural fidelity of the N-substituted glycine amide scaffold ensures proportional tracking during sample preparation and consistent HILIC or reversed-phase retention, which is essential for accurate determination of metabolic stability, plasma protein binding, and pharmacokinetic parameters in early drug discovery [1].

Polar Metabolite Quantitation via HILIC-MS in Systems Biology Studies

Given its identification as an ideal internal standard for polar metabolite quantitation by HILIC-MS , this compound is specifically recommended for use in systems biology and metabolomics workflows where hydrophilic interaction chromatography is required to retain and separate small polar amides. The d8 label provides the necessary mass spectrometric resolution to distinguish the internal standard from co-eluting endogenous metabolites, facilitating robust relative and absolute quantification in untargeted and targeted metabolomics assays.

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